molecular formula C25H26N2O3S B2422145 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 304685-48-1

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B2422145
CAS No.: 304685-48-1
M. Wt: 434.55
InChI Key: CCZJHIYXMJANTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multiple steps. One common method includes the following steps :

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the benzylpiperidine reacts with the sulfonyl-indole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including its potential use in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is unique due to its specific combination of the indole core, sulfonyl group, and piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-27-22-11-12-23(20-9-6-10-21(24(20)22)25(27)28)31(29,30)26-15-13-19(14-16-26)17-18-7-4-3-5-8-18/h3-12,19H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJHIYXMJANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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